Vitamin B15

Description

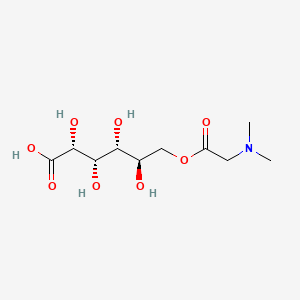

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883201 | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20858-86-0 | |

| Record name | Pangamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANGAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History and Scientific Scrutiny of "Vitamin B15" (Pangamic Acid)

Preamble for the Scientific Professional: This document provides a detailed historical and technical analysis of the substance known as "vitamin B15" or "pangamic acid." It is intended for an audience of researchers, chemists, and drug development professionals who require a nuanced understanding of this controversial compound. The narrative moves beyond a simple chronological account to explore the scientific rationale—and lack thereof—behind its purported discovery, isolation, and therapeutic claims. We will dissect the available literature to reconstruct claimed methodologies, evaluate the chemical evidence, and contextualize the subsequent and decisive regulatory and scientific refutation. This guide serves as both a historical record and a case study in the critical importance of chemical identity, reproducibility, and rigorous validation in the fields of nutritional science and pharmacology.

Part 1: The Emergence of a "Universal" Nutrient

The Proponents and the Genesis of the Claim

The history of pangamic acid is inextricably linked to Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., figures also central to the promotion of Laetrile (amygdalin) as an alternative cancer therapy.[1] In 1951, the Krebses announced the discovery, isolation, and synthesis of a new compound they named "pangamic acid," a term derived from the Greek words pan (universal) and gamic (seed) to suggest its ubiquitous presence in nature.[2][3][4] They simultaneously designated it "this compound," a strategic nomenclature implying it was an essential nutrient required by the human body.[3] This assertion, however, was made without the evidence typically required to classify a compound as a vitamin, such as the identification of a corresponding deficiency disease.[5][6]

The initial source for this purported isolation was apricot kernels, the same raw material used for their work on Laetrile.[6][7][8] This choice was not coincidental; it was part of a broader exploration by the Krebses of compounds within apricot kernels for potential medicinal properties. Following the initial announcement, they claimed to have also crystallized the substance from a variety of other sources, including rice bran, brewer's yeast, ox blood, and horse liver, to bolster their claim of its "universal" distribution.[2][4]

Timeline of Key Events

The progression from a claimed discovery to a commercial product, followed by scientific and regulatory challenges, can be visualized through the following key events.

Caption: A timeline of the discovery, promotion, and subsequent refutation of "this compound".

Reconstructed Isolation Protocol from Apricot Kernels

While the Krebses' 1951 paper lacked sufficient detail for replication, a plausible experimental workflow for the isolation of a water-soluble compound from a natural source in that era can be reconstructed.[3] This protocol is presented for historical and technical context, not as a validated method.

Causality Behind Experimental Choices:

-

Aqueous Extraction: The choice of water as a solvent is logical for a compound purported to be a B-vitamin, which are characteristically water-soluble.[4]

-

Defatting: Apricot kernels have a high lipid content. A preliminary extraction with a nonpolar solvent (e.g., hexane) would be a necessary step to remove fats that would interfere with subsequent purification.

-

Decolorization: Activated charcoal is a standard agent used to adsorb pigments and other colored impurities from a solution, leading to a purer final product.

-

Crystallization: This is a classic and powerful technique for purifying solid compounds. The process of dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly enables the formation of a crystalline lattice of the desired compound, leaving impurities behind in the solvent.

Hypothetical Step-by-Step Methodology:

-

Preparation of Source Material: Obtain raw, debittered apricot kernels. Mechanically grind the kernels into a fine powder to maximize surface area for solvent extraction.

-

Defatting: Suspend the kernel powder in a nonpolar solvent such as hexane or petroleum ether. Agitate for several hours at room temperature. Filter the mixture, discarding the lipid-rich solvent and retaining the solid powder. Repeat until the solvent runs clear.

-

Aqueous Extraction: The defatted powder is then suspended in distilled water. The mixture is heated (e.g., to 60-80°C) with continuous stirring for several hours to facilitate the dissolution of water-soluble components.

-

Clarification: The aqueous mixture is filtered to remove insoluble plant material. The resulting aqueous extract is then treated with activated charcoal and gently heated to remove colored impurities. A second filtration step removes the charcoal.

-

Concentration: The clarified aqueous extract is concentrated under reduced pressure using a rotary evaporator. This reduces the volume of the solvent without degrading potentially heat-labile compounds.

-

Crystallization: The concentrated solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are isolated by vacuum filtration, washed with a small amount of ice-cold water to remove residual impurities, and then dried in a vacuum oven to yield the final product.

Caption: Hypothetical workflow for the claimed isolation of pangamic acid from apricot kernels.

Part 2: The Unverifiable Chemical Identity

The Purported Structure

The Krebses identified pangamic acid as d-gluconodimethylaminoacetic acid, an ester formed from D-gluconic acid and N,N-Dimethylglycine (DMG).[4] Its proposed molecular formula was C₁₀H₁₉NO₈, with a molecular weight of 281.26 g/mol .[3][4]

Caption: The claimed chemical structure of pangamic acid (d-gluconodimethylaminoacetic acid).

The Reproducibility Crisis

A cornerstone of scientific validity is the ability of independent researchers to reproduce experimental results. In the case of pangamic acid, this cornerstone is absent. The Krebses obtained a patent in 1955 for a method to synthesize N-substituted glycine esters of gluconic acid, which they claimed could produce pangamic acid.[3][8] However, the patent lacked the necessary supporting data to validate the process. Subsequent attempts by other researchers to follow the purported methods of synthesis proved unsuccessful.[3] This failure of reproducibility cast serious doubt on the very existence of the compound as described by its proponents.

Part 3: Scientific and Regulatory Refutation

The claims surrounding "this compound" eventually collapsed under scientific and regulatory scrutiny. The core issues were twofold: the substance does not meet the definition of a vitamin, and more critically, "pangamic acid" has no consistent, verifiable chemical identity.

The "Vitamin" Misnomer

The designation "this compound" is scientifically untenable.[9] A compound is classified as a vitamin only if it is an essential organic nutrient that the body cannot synthesize in sufficient quantities and whose absence causes a specific deficiency disease. Pangamic acid meets none of these criteria. There is no evidence that it is required by the body, nor is there any recognized "B15 deficiency" syndrome.[3][5]

The Identity Crisis: A Substance Without a Standard

The most significant challenge to the legitimacy of pangamic acid is its lack of a standard of identity.[10] Investigations by the U.S. Food and Drug Administration (FDA) and independent scientists revealed that commercial products sold as "this compound" or "pangamic acid" contained a variety of different substances.[11][12] The term "pangamic acid" became a label for any number of chemical formulations rather than a single, defined substance.[3][13]

| Substance(s) Found in "Pangamic Acid" Products | Notes | Reference(s) |

| d-gluconodimethylamino acetic acid | The originally claimed compound by the Krebses. Its synthesis has not been independently verified. | [3][4] |

| Mixtures of Dimethylglycine (DMG) and Calcium Gluconate | Promoted as the "building blocks" of calcium pangamate. This is a simple mixture, not a single chemical entity. | [5][10] |

| Diisopropylamine Dichloroacetate (DIPA) | A synthetic compound, not found in nature, included in some formulations. Readily hydrolyzes to toxic compounds. | [3][11] |

| Inert Materials | Some seized products were found to contain pharmacologically inert substances, such as pure lactose or calcium gluconate alone. | [3] |

This chemical ambiguity makes it impossible to interpret the majority of the research, particularly early studies from the former Soviet Union, as it is often unclear which compound was actually being tested.[3]

Regulatory Action and Safety Concerns

Given the lack of a clear chemical identity, unsubstantiated health claims, and emerging safety concerns, the FDA took regulatory action. The agency has stated that pangamic acid is an unsafe food additive and that products making therapeutic claims are considered unapproved new drugs.[10] The FDA has seized products labeled as pangamic acid and prohibited their importation and interstate shipment.[3][10]

Furthermore, some of the compounds sold under the "B15" label have been shown to be potentially harmful. Studies have indicated that components like diisopropylamine dichloroacetate or dimethylglycine when mixed with nitrites (which can occur in the human gut) may be mutagenic or carcinogenic.[6][14][15]

Part 4: Analysis of Purported Natural Distribution

Despite the controversy, some literature reported quantitative estimates of pangamic acid in various foods. The following table is based on data from a 1970s review, which utilized thin-layer chromatography. It is crucial to note that these findings are subject to the same identity crisis described above; the precise chemical nature of the compound being measured was not definitively established by modern standards.

| Source | Purported Pangamic Acid Content (mg/100 g whole grain) |

| Barley | 12 |

| Wheat Chaff | 31 |

| Wheat Seed | 70 |

| Oats | 106 |

| Corn | 150 |

| Rice Chaff | 200 |

| Data from Telegdy-Kovats et al. as cited in Stacpoole (1975)[4] |

Conclusion: A Case Study in Pseudoscience

The history of "this compound" serves as a compelling case study for the scientific community on the principles of chemical validation and therapeutic development. The narrative of pangamic acid began with a claim of discovery and isolation that ultimately proved to be irreproducible. The initial chemical characterization was insufficient and could not be independently verified. Consequently, "pangamic acid" became a nebulous term applied to a variety of formulations, rendering most clinical or physiological claims meaningless.

For researchers and drug development professionals, the story of pangamic acid underscores several critical tenets:

-

The Primacy of Identity: A compound must have a single, verifiable, and consistent chemical identity before any meaningful biological or clinical research can be conducted.

-

The Mandate of Reproducibility: Scientific claims, particularly regarding the isolation and synthesis of novel compounds, are invalid until they can be successfully reproduced by independent laboratories.

-

The Distinction Between Nutrient and Drug: The classification of a substance as a vitamin carries specific, rigorous requirements that cannot be circumvented. Any substance promoted for therapeutic benefit must be subject to the stringent safety and efficacy evaluations of the drug approval process.

References

-

Cott, A. (n.d.). Pangamic Acid. International Society for Orthomolecular Medicine. [Link]

-

Grill, M., & Elstner, E. F. (1999). Studies on the chemical identity and biological functions of pangamic acid. PubMed. [Link]

-

Grajewska, J. (1985). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. PubMed. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Pangamic Acid. [Link]

-

Primal Herb. (n.d.). Ernst T. Krebs. [Link]

-

Wikipedia. (n.d.). Pangamic acid. [Link]

-

Stacpoole, P. W. (1975). Pangamic Acid (Vitamin Β15). Karger Publishers. [Link]

-

Check, W. A. (1980). This compound A Review and Update. Journal of Orthomolecular Psychiatry. [Link]

-

MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. [Link]

-

Herbert, V. (1979). Pangamic acid ("vitamin B-15"). FAO AGRIS. [Link]

-

RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

The Good Scents Company. (n.d.). pangamic acid this compound. [Link]

-

WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]

-

Riemschneider, R., & Quelle, G. (1984). [Existence of "pangamic acid" alias "vitamin B 15"?]. PubMed. [Link]

-

Wikipedia. (n.d.). Ernst T. Krebs. [Link]

Sources

- 1. Ernst T. Krebs - Wikipedia [en.wikipedia.org]

- 2. isom.ca [isom.ca]

- 3. Pangamic acid - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. isom.ca [isom.ca]

- 6. Pangamic acid ("vitamin B-15") [agris.fao.org]

- 7. caringsunshine.com [caringsunshine.com]

- 8. grokipedia.com [grokipedia.com]

- 9. [Existence of "pangamic acid" alias "vitamin B 15"?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Is this compound Good For? Pangamic Acid [medicinenet.com]

- 13. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 14. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Pangamic Acid ("Vitamin B15"): A Technical Guide to a Chemical Enigma

Abstract

"Pangamic acid," also marketed as "Vitamin B15," represents a significant case study in the divergence of nutritional marketing from rigorous scientific validation. First introduced in the mid-20th century, it was purported to be a specific chemical entity, D-gluconodimethylamino acetic acid, with wideranging therapeutic benefits. However, subsequent analyses have revealed that commercial preparations sold under this name are chemically inconsistent and often contain substances with potential toxicity. This technical guide provides an in-depth review of the chemical structures and synthesis pathways associated with the term "pangamic acid." It critically examines the originally proposed molecule, which has never been verifiably synthesized, and contrasts it with the compounds actually identified in commercial products, such as diisopropylamine dichloroacetate (DADA). The guide details the scientific and regulatory consensus, highlighting the lack of evidence for its status as a vitamin and the safety concerns that led to regulatory actions by agencies like the U.S. Food and Drug Administration (FDA). This document serves as a definitive scientific reference for researchers and professionals navigating the complex and often contradictory information surrounding this controversial substance.

The Elusive Chemical Structure of Pangamic Acid

The identity of "pangamic acid" is not fixed to a single, verifiable molecule but rather encompasses a range of substances, leading the FDA to classify it as "not an identifiable substance".[1][2] This ambiguity is central to understanding the scientific and regulatory issues surrounding it.

The Original Claim: D-Gluconodimethylamino Acetic Acid

In 1951, Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a water-soluble factor from apricot kernels, which they named pangamic acid and later "this compound".[3][4] They proposed its structure to be an ester of D-gluconic acid and dimethylglycine (DMG), specifically 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1][5]

The purported chemical structure is as follows:

-

IUPAC Name: (2R,3S,4R,5R)-6-[(Dimethylamino)acetyl]-2,3,4,5-tetrahydroxyhexanoic acid[1]

-

Molecular Formula: C₁₀H₁₉NO₈[5]

-

Molar Mass: 281.261 g·mol⁻¹[1]

Despite this specific chemical proposal, there is no credible scientific record of this compound ever being successfully synthesized or isolated from natural sources by independent researchers.[1][6] Attempts to replicate its synthesis, including by Soviet researchers, have failed.[1]

The Commercial Reality: A Heterogeneous Mix

Analysis of commercial products marketed as "pangamic acid" or "this compound" has revealed a starkly different and inconsistent chemical reality. Instead of the Krebs' proposed ester, these products have been found to contain a variety of substances, often in mixtures.[1]

Table 1: Chemical Identities Associated with "Pangamic Acid / this compound"

| Substance Name | Chemical Formula | Key Findings and Remarks |

| D-Gluconodimethylamino Acetic Acid | C₁₀H₁₉NO₈ | The originally claimed structure. Never verifiably synthesized or isolated.[1][7] |

| Diisopropylamine Dichloroacetate (DADA) | C₈H₁₇Cl₂NO₂ | A salt of diisopropylamine and dichloroacetic acid. Frequently found in "B15" products as a patented "analogue".[1][8] Both components raise toxicity concerns.[1] |

| Dimethylglycine (DMG) | C₄H₉NO₂ | A natural metabolite. Often mixed with calcium gluconate and sold as "Calcium Pangamate".[9] |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | A common food additive and calcium supplement, often mixed with DMG.[10] |

| Lactose | C₁₂H₂₂O₁₁ | In at least one analysis of a sample from a Krebs co-worker, only lactose was identified.[1] |

The most significant and concerning substitute is Diisopropylamine Dichloroacetate (DADA). This compound hydrolyzes to diisopropylamine and dichloroacetate, both of which are known to be toxic.[1] Ames mutagenicity tests on DADA and its components have returned positive results, suggesting a potential cancer risk.[1][11]

Synthesis Pathways: A Critical Examination

Given that the primary claimed structure of pangamic acid has not been verifiably synthesized, this section will detail the theoretical pathway for its creation, as well as the established synthesis for the components commonly found in commercial substitutes.

Theoretical Synthesis: D-Gluconodimethylamino Acetic Acid

The synthesis of the proposed pangamic acid molecule would involve an esterification reaction between D-gluconic acid and N,N-Dimethylglycine (DMG). This reaction would theoretically form an ester linkage between the carboxyl group of DMG and the primary alcohol group (at the C6 position) of D-gluconic acid.

Conceptual Protocol:

-

Activation of Dimethylglycine: The carboxylic acid of DMG would first need to be activated to facilitate esterification. This is typically achieved by converting it to a more reactive derivative, such as an acyl chloride or by using coupling agents (e.g., DCC/DMAP).

-

Protection of Gluconic Acid: The multiple hydroxyl groups on D-gluconic acid would require protection to ensure selective esterification at the desired C6 primary alcohol.

-

Coupling Reaction: The activated DMG derivative would be reacted with the protected D-gluconic acid in a suitable anhydrous solvent.

-

Deprotection: Removal of the protecting groups from the gluconic acid moiety would yield the final product.

The instability of the target ester, particularly the susceptibility of the ester bond to hydrolysis, presents a significant challenge and may explain the lack of a successful, verifiable synthesis.[6]

Caption: Theoretical synthesis pathway for the claimed structure of pangamic acid.

Established Synthesis: Diisopropylamine Dichloroacetate (DADA)

DADA is a salt formed through a straightforward acid-base neutralization reaction. This synthesis is well-established and reproducible.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of dichloroacetic acid and diisopropylamine are prepared. Dichloroacetic acid is typically a liquid, and diisopropylamine is a volatile, corrosive liquid amine.

-

Reaction: The diisopropylamine is slowly added to the dichloroacetic acid, often in a suitable solvent like ethanol or chloroform to manage the exothermic reaction.[8] The mixture is stirred under controlled temperature conditions.

-

Isolation: The resulting salt, DADA, is a white crystalline powder.[8] It can be isolated by precipitation and filtration, followed by washing with a non-polar solvent (e.g., ether) to remove unreacted starting materials.

-

Purification: Recrystallization from a suitable solvent system can be performed to achieve high purity.

Caption: Established synthesis pathway for Diisopropylamine Dichloroacetate (DADA).

Scientific Integrity and Regulatory Status

Not a Vitamin

Pangamic acid does not meet the scientific criteria to be classified as a vitamin.[1] There is no identified deficiency disease associated with its absence in the diet, nor is there evidence of an essential physiological role.[10][12] The term "this compound" is a misnomer used for marketing purposes.[1][9]

Safety Concerns and Lack of Efficacy

There is no credible scientific evidence to support the therapeutic claims made for pangamic acid, which range from enhancing athletic performance to treating cancer, heart disease, and other serious conditions.[11]

More importantly, the substances found in "pangamic acid" preparations are a cause for concern:

-

Diisopropylamine Dichloroacetate (DADA): As noted, components of this salt have demonstrated mutagenic potential.[1]

-

Dimethylglycine (DMG) with Nitrites: Mixtures of DMG with sodium nitrite have also shown mutagenicity in the Ames test, raising concerns about the formation of carcinogenic nitrosamines.[1]

Regulatory Action

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance against pangamic acid. Citing safety concerns and the fact that it is not an identifiable substance, the FDA has deemed it an unsafe food additive.[2][11] The agency has recommended seizing any products advertised as pangamic acid and has prohibited their importation and interstate shipment.[1][2] Similar prohibitions have been enacted in other countries, such as Canada.[1]

Conclusion for the Scientific Community

Pangamic acid, or "this compound," is not a scientifically validated compound. The originally proposed structure, D-gluconodimethylamino acetic acid, remains a hypothetical molecule that has never been verifiably synthesized or isolated. The commercial products sold under this name are inconsistent mixtures of various chemicals, some of which, like diisopropylamine dichloroacetate, pose significant safety risks, including potential mutagenicity.

References

-

Wikipedia. Pangamic acid. [Link]

-

Gubski, I., & Starościak, B. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung, 26(4), 363-7. [Link]

-

U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]

-

WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Stacpoole, P. W. (1977). Pangamic acid ('this compound'). A review. World Review of Nutrition and Dietetics, 27, 145-63. [Link]

-

Nutrition Review. (2013). This compound (Pangamic Acid). [Link]

-

International Society for Orthomolecular Medicine. Pangamic Acid. [Link]

-

Wikipedia. Diisopropylamine dichloroacetate. [Link]

-

Stacpoole, P. W. (1975). Pangamic Acid (`Vitamin Β15'). Karger Publishers. [Link]

-

Bolton, S. (1982). This compound A Review and Update. Journal of Orthomolecular Psychiatry, 11(4), 260-266. [Link]

-

RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45934203, Pangamic acid. [Link]

-

WikiLectures. (2022). Pangamic acid. [Link]

-

Wikidata. d-gluconodimethylamino acetic acid. [Link]

Sources

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. isom.ca [isom.ca]

- 4. karger.com [karger.com]

- 5. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, PANGAMIC ACID | 20858-86-0 [chemicalbook.com]

- 7. d-gluconodimethylamino acetic acid - Wikidata [wikidata.org]

- 8. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]

- 9. isom.ca [isom.ca]

- 10. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. Pangamic acid - WikiLectures [wikilectures.eu]

The Enigma of Pangamic Acid ("Vitamin B15"): A Critical Scientific Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: An Unsubstantiated Legacy

Pangamic acid, widely marketed as "vitamin B15," is a substance shrouded in controversy and unsubstantiated claims. First isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and his son, it was promoted as a panacea for a wide array of ailments, from improving athletic performance to treating cardiovascular disease.[1][2] Despite its persistent presence in the alternative health market, pangamic acid is not recognized as a vitamin by the scientific and medical communities, and its purported physiological roles lack credible scientific evidence.[1][3] This technical guide provides an in-depth, critical analysis of the available literature on pangamic acid, deconstructing its chemical ambiguity, evaluating its purported biochemical and physiological functions, and clarifying its regulatory status and safety concerns.

The Chemical Identity Crisis: A Substance Without a Standard

A fundamental challenge in evaluating the scientific literature on pangamic acid is the lack of a consistent chemical identity.[3][4] The original substance described by the Krebses was purported to be d-gluconodimethylamino acetic acid.[1][5] However, subsequent analyses of commercially available "pangamic acid" products have revealed a variety of different formulations, often with no discernible active ingredient or containing a mixture of substances such as calcium gluconate, dimethylglycine (DMG), diisopropylamine dichloroacetate, or even just lactose.[1][4][6] This chemical ambiguity renders much of the historical research, particularly from the former Soviet Union, difficult to interpret as the specific compound being studied is often not clearly identified.[1] The U.S. Food and Drug Administration (FDA) has stated that it is "not an identifiable substance."[1]

Table 1: Reported Constituents of Commercial "Pangamic Acid" Preparations

| Reported Constituent | Chemical Nature | Associated Concerns |

| d-gluconodimethylamino acetic acid | The originally claimed compound | Never successfully synthesized and verified independently[1] |

| Dimethylglycine (DMG) | A derivative of the amino acid glycine | Often marketed as a "this compound" alternative[7] |

| Diisopropylamine dichloroacetate | A synthetic compound | Readily hydrolyzes to potentially toxic compounds[1] |

| Calcium gluconate | A mineral supplement | Used as a filler or carrier[4] |

| Lactose | A sugar | Found as the sole ingredient in some tested samples[6] |

A Critical Evaluation of Purported Biochemical Roles

Proponents of pangamic acid have ascribed to it several biochemical functions, most notably as a methyl donor, an enhancer of cellular respiration, and an antioxidant. This section will critically examine the evidence, or lack thereof, for these claims.

The Methyl Donor Hypothesis: An Unproven Postulate

One of the most frequently cited mechanisms of action for pangamic acid is its role as a "methyl donor" in various metabolic pathways.[8][9][10] This hypothesis suggests that the dimethylglycine (DMG) component of some pangamic acid formulations can donate methyl groups for the synthesis of crucial molecules like creatine and methionine.[9][10] While DMG itself is a metabolite that participates in methylation processes, the evidence for "pangamic acid" as a uniquely effective methyl donor is weak and largely derived from dated and poorly controlled studies.[9][10] There is no robust, peer-reviewed evidence from modern biochemical studies to substantiate this claim or to suggest it offers any advantage over established methyl donors like S-adenosylmethionine (SAMe) or betaine.

Cellular Respiration and Oxygen Utilization: A Lack of Mechanistic Evidence

A cornerstone of the "this compound" mythos is its purported ability to enhance oxygen utilization and improve cellular respiration, particularly under hypoxic conditions.[7][9] Claims that it directly participates in the Krebs cycle or otherwise optimizes mitochondrial function are not supported by credible scientific literature. Early studies from the Soviet Union, often cited by proponents, are largely anecdotal and lack the rigorous methodology required to establish a causal link.[1] More recent, controlled studies have failed to demonstrate any significant effect on oxygen uptake or athletic performance.[11][12]

Experimental Protocol: Evaluation of Pangamic Acid on Maximal Treadmill Performance (Gray & Titlow, 1982)

This study provides an example of a controlled experimental design used to test the efficacy of pangamic acid on athletic performance.

-

Participants: Sixteen male track athletes were recruited for the study.

-

Design: A double-blind, placebo-controlled trial was conducted over three weeks.

-

Intervention: The experimental group ingested 300 mg of a pangamic acid formulation (calcium gluconate and N, N-Dimethylglycine) daily, while the control group received a placebo.

-

Outcome Measures: Maximal heart rate, treadmill time to exhaustion (Bruce protocol), recovery heart rate, and pre- and post-test blood glucose and lactate levels were measured.

-

Results: Multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the experimental and control groups after the treatment period.

Antioxidant Properties: A Plausible but Unremarkable Claim

Some sources suggest that pangamic acid possesses antioxidant properties, which could theoretically protect cells from oxidative damage.[7][13] The dimethylglycine component has been noted to have some antioxidant activity in vitro.[13] However, the evidence for a potent or unique antioxidant effect of "pangamic acid" in vivo is limited and lacks comparison to well-established antioxidants like vitamin C, vitamin E, or glutathione. The antioxidant claims are often general and not supported by specific mechanistic studies.

Review of Purported Physiological Effects: A Litany of Unsubstantiated Claims

The list of physiological benefits attributed to pangamic acid is extensive, ranging from enhanced athletic endurance to the treatment of serious medical conditions. However, a critical review of the scientific literature reveals a consistent lack of high-quality evidence to support these claims.

Athletic Performance: The Soviet Myth vs. Controlled Reality

The promotion of pangamic acid for improving athletic performance largely originated from research conducted on Soviet athletes.[7] These studies, however, are often criticized for their lack of controls and anecdotal nature.[1] As highlighted in the experimental protocol above, a double-blind, placebo-controlled study conducted in the United States found no beneficial effect of pangamic acid on maximal treadmill performance in trained athletes.[11]

Cardiovascular and Liver Health: Anecdotes Without Evidence

Pangamic acid has been anecdotally promoted for improving cardiovascular health by lowering cholesterol and for protecting the liver from toxins.[7][8] Animal studies have suggested a potential for cholesterol reduction.[7] However, these findings have not been replicated in robust human clinical trials. The claims of hepatoprotective effects are similarly based on weak evidence.

Other Health Claims: A "Quack Remedy"

Over the years, "this compound" has been marketed for the treatment of a vast number of unrelated conditions, including cancer, asthma, eczema, nerve pain, and schizophrenia.[1][4][7] The lack of any plausible mechanism of action and the absence of supporting clinical data have led reputable sources to label it a "quack remedy."[1][2]

Regulatory Status and Safety: A Clear Warning

The U.S. Food and Drug Administration (FDA) has taken a clear stance on pangamic acid. It is not recognized as a vitamin or a legitimate dietary supplement.[14] The FDA has recommended the seizure of products marketed as pangamic acid, stating that they are unsafe for use and have no known nutritional properties.[1][14] Similar prohibitions have been enacted in other countries, such as Canada.[1]

Safety concerns are paramount, given the undefined nature of "pangamic acid" products. Some of the chemical constituents found in these preparations, such as diisopropylamine dichloroacetate, can break down into potentially toxic compounds.[1] Furthermore, studies using the Ames test have indicated that some components of "pangamic acid" may be mutagenic, raising concerns about their potential to cause cancer.[1][2]

Diagram: The Disconnect Between Pangamic Acid Claims and Scientific Evidence

Caption: A diagram illustrating the contradiction between the historical claims for pangamic acid and the current scientific and regulatory consensus.

Conclusion: A Case Study in Pseudoscience

References

-

Wikipedia. Pangamic acid. [Link]

-

MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]

-

International Society for Orthomolecular Medicine. Pangamic Acid. [Link]

-

RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

Caring Sunshine. Ingredient: Pangamic Acid. [Link]

-

Gray ME, Titlow LW. The effect of pangamic acid on maximal treadmill performance. Med Sci Sports Exerc. 1982;14(6):424-7. [Link]

-

Slepokurova, N. A. Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung. 1982;26(4):363-7. [Link]

-

WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Mister-Blister. Pangamic acid (this compound): sports endurance and protection of body cells. [Link]

-

Treffler, E., et al. Studies on the chemical identity and biological functions of pangamic acid. Z Ernahrungswiss. 1999;38(2):111-8. [Link]

-

Nutrition Review. This compound (Pangamic Acid). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Boost Your Health with Pangamic Acid: Find the Best Manufacturer for this compound Supplements. [Link]

-

Apricot Power. This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. [Link]

-

LookChem. Cas 11006-56-7,PANGAMIC ACID. [Link]

-

Stacpoole, P. W. Pangamic Acid (`Vitamin Β15'). A Review. Wld Rev. Nutr. Diet. 1977;27:145-63. [Link]

-

U.S. Food and Drug Administration. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]

-

Gaby, A. R. This compound A Review and Update. [Link]

-

FAO AGRIS. Pangamic acid ("vitamin B-15"). [Link]

-

WikiLectures. Pangamic acid. [Link]

-

van der Beek, E. J. The effect of vitamin and mineral supplements and health foods on physical endurance and performance. Cambridge University Press. 1985. [Link]

Sources

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Pangamic acid ("vitamin B-15") [agris.fao.org]

- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]

- 7. What Is this compound Good For? Pangamic Acid [medicinenet.com]

- 8. isom.ca [isom.ca]

- 9. karger.com [karger.com]

- 10. isom.ca [isom.ca]

- 11. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cambridge.org [cambridge.org]

- 13. mister-blister.com [mister-blister.com]

- 14. fda.gov [fda.gov]

mechanism of action of pangamic acid in oxidative stress

An In-depth Technical Guide on the Purported Mechanisms of Pangamic Acid (Vitamin B15) in Oxidative Stress

A Critical Review for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Defining Pangamic Acid

Before delving into the mechanistic discussion of "pangamic acid" and its role in oxidative stress, it is imperative to address a foundational issue that has plagued its study for decades: the lack of a consistent chemical identity. The term "pangamic acid," often marketed as "this compound," does not refer to a single, universally recognized compound.[1][2][3] Originally described as D-gluconodimethyl aminoacetic acid, products sold under this name have been shown through analysis to contain a variety of substances, including N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, glycine, or in some cases, merely lactose.[2][3][4]

This chemical ambiguity is the primary obstacle to defining a singular mechanism of action. Consequently, this guide will deconstruct the topic by examining the distinct biological activities of its most commonly cited components, thereby providing a scientifically grounded perspective on the claims surrounding its effects on oxidative stress. It is crucial to note that pangamic acid is not recognized as a vitamin by the scientific community, as there is no evidence it is a required nutrient for the human body.[3][5]

Part 1: N,N-Dimethylglycine (DMG) - The Putative Antioxidant Component

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine and a common ingredient in "pangamic acid" formulations.[6][7] Its proposed role in mitigating oxidative stress is linked to several indirect and direct mechanisms, though robust clinical evidence in humans remains sparse.

Proposed Mechanism of Action of DMG

DMG is considered an antioxidant and an enhancer of oxygenation at the cellular level.[6] Its primary functions are believed to be:

-

Direct Antioxidant Activity: Some studies suggest DMG possesses direct free-radical scavenging capabilities. An in vitro study on bovine embryos demonstrated that DMG could counteract the negative effects of exogenous hydrogen peroxide-induced oxidative stress, significantly improving blastocyst formation rates.[8] More recently, in vitro models using human keratinocytes have shown that DMG exerts robust anti-inflammatory and antioxidant effects against stressors like UVB irradiation.[9]

-

Support of Endogenous Antioxidant Systems: DMG is an intermediate metabolite in the choline cycle and a methyl donor.[7][10] Through its role in methylation, it may indirectly support the synthesis of critical molecules involved in the antioxidant defense system, such as glutathione.

Experimental Protocol: Assessing DMG's Antioxidant Capacity in vitro

To validate the antioxidant claims for a compound like DMG, researchers would typically employ a battery of standardized assays. The following protocol outlines a workflow to assess its effect on cultured cells exposed to an oxidative challenge.

Objective: To determine if DMG can protect cultured cells (e.g., human keratinocytes, HaCaT) from oxidative stress induced by H₂O₂.

Methodology:

-

Cell Culture: Culture HaCaT cells in appropriate media until they reach 80% confluency.

-

Pre-treatment: Incubate cells with varying concentrations of DMG (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. A control group will receive no DMG.

-

Induction of Oxidative Stress: Expose the pre-treated cells to a known concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 100 µM for 2 hours).

-

Assessment of Oxidative Stress Markers:

-

Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. Measure fluorescence intensity using a plate reader or flow cytometer.

-

Lipid Peroxidation Assay (MDA/TBARS): Measure Malondialdehyde (MDA), a byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[11]

-

Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) using commercially available kits.[12]

-

-

Data Analysis: Compare the levels of ROS, MDA, and enzyme activity between DMG-treated groups and the H₂O₂-only control. A significant reduction in ROS/MDA and preservation of enzyme activity would indicate a protective effect.

Workflow for Assessing DMG's Antioxidant Potential

A workflow diagram for evaluating the antioxidant effects of DMG in a cell culture model.

Part 2: Dichloroacetate (DCA) - The Metabolic Modulator

Some formulations marketed as pangamic acid contain diisopropylamine dichloroacetate (DADA), which is the diisopropylamine salt of dichloroacetic acid (DCA).[4][13] DADA is metabolized to DCA, a compound with a well-defined mechanism of action on cellular metabolism, which is fundamentally different from the antioxidant activity attributed to DMG.[13]

Core Mechanism of Action of DCA

DCA's primary target is the mitochondrial enzyme Pyruvate Dehydrogenase Kinase (PDK) .[14][15]

-

Inhibition of PDK: In many pathological states, such as cancer, PDK is upregulated. PDK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex .[15] This inactivation shunts pyruvate away from the mitochondria and towards lactate production in the cytosol, a phenomenon known as the Warburg effect.

-

Activation of PDH: By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby keeping it in its active state.[14][15]

-

Metabolic Shift: Active PDH facilitates the conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle within the mitochondria. This promotes glucose oxidation over glycolysis.[14]

This metabolic shift from glycolysis to oxidative phosphorylation can have profound effects on cellular redox status. In cancer cells, for instance, forcing glucose oxidation can lead to an increase in mitochondria-derived ROS, which contributes to apoptosis and enhances sensitivity to radiotherapy.[15][16] Therefore, the effect of the DCA component is not necessarily a reduction in oxidative stress; in certain therapeutic contexts, it is the opposite.

DCA's Mechanism on the Pyruvate Dehydrogenase Complex

DCA inhibits PDK, leading to active PDH, which shifts metabolism from glycolysis to oxidative phosphorylation.

Part 3: Historical Claims and Lack of Clinical Validation

Much of the early research on pangamic acid, originating from the Soviet Union, claimed it improved oxygen utilization, reduced lactate buildup during exercise, and protected against hypoxia.[17][18] These studies suggested benefits for athletes and in cardiovascular conditions.[17][19]

However, these claims suffer from several critical limitations:

-

Lack of Rigor: Many of the studies are described as anecdotal or lack the double-blind, placebo-controlled design required for modern scientific validation.[5][18]

-

Undefined Substance: It is often unclear what specific chemical compound was used in these studies, making replication and interpretation impossible.[18]

-

Absence of Confirmation: Little, if any, research has been conducted in the United States to corroborate these findings.[2][20] The FDA does not recognize pangamic acid for any therapeutic use and considers it unsafe, citing that some formulations may contain mutagenic compounds.[2][3]

Quantitative Data from Relevant Component Studies

While no reliable quantitative data exists for "pangamic acid," we can summarize findings for its components from the literature.

| Component Studied | Model System | Key Finding | Effect on Oxidative Stress | Reference |

| N,N-Dimethylglycine (DMG) | In vitro bovine embryos | Addition of 0.1 µM DMG significantly improved blastocyst formation in the presence of H₂O₂ (57.1% vs. 14.3%). | Reduced oxidative stress | [8] |

| N,N-Dimethylglycine (DMG) | In vitro human keratinocytes | DMG significantly prevented UVB-induced upregulation of inflammatory genes (IL6, TNFA). | Reduced oxidative/inflammatory stress | [9] |

| Diisopropylamine Dichloroacetate (DADA) | In vitro esophageal cancer cells | DADA (8-10 mM) combined with radiotherapy significantly increased γ-H2AX (a marker of DNA damage) and apoptosis. | Increased mitochondria-derived ROS | [16] |

Conclusion for the Scientific Community

The concept of "pangamic acid" or "this compound" as a singular agent with a defined mechanism of action in oxidative stress is not supported by credible scientific evidence. The term represents a chemically undefined mixture of substances, making any systematic study impossible.

-

Deconstruction is Key: Researchers investigating historical claims should focus on the specific, individual components found in these products, namely N,N-Dimethylglycine (DMG) and Dichloroacetate (DCA).

-

DMG Shows Limited Promise: DMG has demonstrated some antioxidant and anti-inflammatory properties in preliminary in vitro studies. However, these findings require substantial further investigation through rigorous preclinical and clinical trials to determine any potential therapeutic relevance.

-

DCA is a Metabolic Modulator, Not a Classic Antioxidant: The effects of DCA are well-characterized and involve the modulation of cellular metabolism via inhibition of PDK. This mechanism can, paradoxically, increase oxidative stress in specific contexts (e.g., cancer therapy) and should not be conflated with a general antioxidant effect.

-

A Call for Clarity: The continued marketing of "pangamic acid" for health benefits is misleading. The scientific and drug development communities should address this ambiguity by demanding precise chemical identification and rigorous, evidence-based validation for any compound intended for human use.

References

-

Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung. 1982;26(4):363-7. Available from: [Link]

-

Barrie, M., et al. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. Available from: [Link]

-

Diisopropylamine dichloroacetate. Wikipedia. Available from: [Link]

-

Stacpoole, P.W. Pangamic Acid ('this compound'). Karger Publishers. Available from: [Link]

-

Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available from: [Link]

-

Stacpoole, P.W. Pangamic acid ('this compound'). A review. World Rev Nutr Diet. 1977;27:145-63. Available from: [Link]

-

This compound (Pangamic Acid). Nutrition Review. Published October 10, 2013. Available from: [Link]

-

Marra, M., et al. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC - NIH. Published November 14, 2019. Available from: [Link]

-

The Benefits of this compound. TJ Supply. Available from: [Link]

-

Pangamic acid (this compound): sports endurance and protection of body cells. Mister-Blister. Published March 20, 2025. Available from: [Link]

-

Toshikiyo, T., et al. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. PMC - NIH. Available from: [Link]

-

Ingredient: Pangamic Acid. Caring Sunshine. Available from: [Link]

-

Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model. NIH. Available from: [Link]

-

What Is this compound Good For? Pangamic Acid. MedicineNet. Available from: [Link]

-

This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. Apricot Power. Available from: [Link]

-

Schürer, N., et al. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. Published July 9, 2023. Available from: [Link]

-

Dimethylglycine. Memorial Sloan Kettering Cancer Center. Published February 9, 2022. Available from: [Link]

-

DMG Supplements: Benefits, Testing, and Recommendations. DaVinci Labs. Available from: [Link]

-

Ingredient: Dimethylglycine. Caring Sunshine. Available from: [Link]

-

Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels. PMC - NIH. Available from: [Link]

-

This compound A Review and Update. ISOM. Available from: [Link]

-

Hennig, B., et al. Studies on the chemical identity and biological functions of pangamic acid. PubMed. Available from: [Link]

-

Pangamic acid. Wikipedia. Available from: [Link]

-

Pettigrew, A.L. Pangamic acid (this compound) in heart disease; preliminary report of ten cases. J Am Osteopath Assoc. 1952 Feb;51(6):320-4. Available from: [Link]

-

Tuttolomondo, A., et al. The Role of Antioxidants Supplementation in Clinical Practice: Focus on Cardiovascular Risk Factors. MDPI. Available from: [Link]

-

Papada, E., et al. Antioxidative Efficacy of a Pistacia Lentiscus Supplement and Its Effect on the Plasma Amino Acid Profile in Inflammatory Bowel Disease: A Randomised, Double-Blind, Placebo-Controlled Trial. MDPI. Published November 16, 2018. Available from: [Link]

-

Effects of Ellagic Acid on Oxidative Stress Index, Inflammatory Markers and Quality of Life in Patients With Irritable Bowel Syndrome: Randomized Double-blind Clinical Trial. PubMed. Published April 27, 2022. Available from: [Link]

-

Derosa, G., et al. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients. MDPI. Available from: [Link]

Sources

- 1. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Pangamic acid - Wikipedia [en.wikipedia.org]

- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. mskcc.org [mskcc.org]

- 7. info.davincilabs.com [info.davincilabs.com]

- 8. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. isom.ca [isom.ca]

- 19. tjsupply.com [tjsupply.com]

- 20. What Is this compound Good For? Pangamic Acid [medicinenet.com]

An In-depth Technical Guide on the Controversy Surrounding the Vitamin Status of Pangamic Acid

Executive Summary

Pangamic acid, often marketed as "vitamin B15," has been a subject of scientific and regulatory controversy for decades. First isolated and promoted in the 1950s by Ernst T. Krebs, Sr., and his son, it was claimed to offer a wide array of health benefits, from enhancing athletic performance to treating serious diseases.[1][2] However, these claims have been largely unsubstantiated by rigorous scientific evidence. The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin, citing a lack of established chemical identity, no evidence of nutritional value, and safety concerns.[3][4] This guide provides a comprehensive technical overview of the historical context, scientific scrutiny, chemical inconsistencies, and regulatory actions surrounding pangamic acid, aimed at researchers, scientists, and drug development professionals.

Introduction: The Genesis of a "Vitamin"

The narrative of pangamic acid begins in 1951 when Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a new compound from apricot kernels.[2][5] They named it "pangamic acid" from the Greek words "pan" (universal) and "gamic" (seed), suggesting its ubiquitous presence in seeds.[1] The Krebses also dubbed it "this compound," asserting it was an essential nutrient with a wide range of therapeutic applications, including improving oxygen utilization, detoxifying the body, and treating conditions like asthma, joint pain, and nerve pain.[1][6] These claims, however, were not supported by robust evidence in their original patent applications.[1][5]

The initial promotion of pangamic acid extended to both human and animal use, with claims of enhanced performance in racehorses.[1] Despite the "vitamin" designation, there has never been any scientific evidence to suggest that pangamic acid is a required nutrient for the human body.[1][6]

The Scientific Scrutiny: Deconstructing the Vitamin Claim

A substance is classified as a vitamin if it is an essential organic compound that the body cannot synthesize in sufficient quantities and must be obtained through diet. Its absence must also lead to a specific deficiency disease. Pangamic acid fails to meet these fundamental criteria. There is no recognized "pangamic acid deficiency" disease, nor is there evidence that it is a necessary component of the human diet.[1][6]

Early research, particularly from Russian sports scientists, garnered some attention for pangamic acid. However, much of this research has been criticized for methodological flaws and has not been replicated in well-controlled studies in the United States.[6] The FDA has consistently stated that it is unaware of any accepted scientific evidence that establishes the nutritional properties of pangamic acid.[3]

Chemical Identity Crisis: What is "Pangamic Acid"?

A significant part of the controversy stems from the fact that "pangamic acid" is not a single, well-defined chemical substance.[3][6] The original compound described by the Krebses was 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, but subsequent attempts to synthesize this compound by other researchers proved unsuccessful.[1]

Over the years, products marketed as "this compound" or "pangamic acid" have been found to contain a variety of different substances, often in combination.[6] The FDA considers it "not an identifiable substance" due to this ambiguity.[1]

Table 1: Common Components of Products Marketed as "Pangamic Acid"

| Component | Chemical Name | Notes |

| DMG | N,N-Dimethylglycine | A derivative of the amino acid glycine.[7] |

| DIPA | Diisopropylamine Dichloroacetate | A salt of diisopropylamine and dichloroacetic acid.[1][8] |

| Calcium Gluconate | Calcium salt of gluconic acid | Often used as a filler or carrier.[6] |

| Glycine | Aminoacetic acid | A non-essential amino acid.[6] |

| Lactose | Milk sugar | Some analyses of early samples revealed only lactose.[9] |

The inconsistency in formulation makes it impossible to attribute any specific physiological effect to "pangamic acid" as a whole.

Regulatory Stance and Health Risks

The U.S. Food and Drug Administration (FDA) has taken a firm stance against pangamic acid. The agency has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[1] Consequently, the FDA has recommended the seizure of any chemicals advertised as pangamic acid and has restrained their importation and interstate shipment.[1] In Canada, its distribution has also been prohibited.[1]

The FDA's primary concerns are twofold: the lack of a defined chemical identity and potential safety issues. If pangamic acid is marketed with claims to treat, prevent, or cure a disease, it is considered a new drug and requires FDA approval, which it does not have.[3]

Mutagenicity Concerns

A significant safety concern is the potential mutagenicity of some components found in pangamic acid formulations. Studies using the Ames test, a widely used method for identifying chemical mutagens, have shown that diisopropylamine dichloroacetate (DIPA) and its components, diisopropylamine and dichloroacetate, are mutagenic.[8][10][11] Since a high percentage of mutagens are also carcinogens, this raises serious concerns about the long-term use of products containing these substances.[8][11] N,N-dimethylglycine (DMG), when combined with nitrites (which can be found in human saliva), has also been shown to produce a mutagenic product.[12]

Modern Perspectives and Research on Components

While "pangamic acid" as a whole is discredited, some of its individual components have been the subject of legitimate scientific research.

-

N,N-Dimethylglycine (DMG): DMG is a naturally occurring derivative of the amino acid glycine.[7] It is involved in the one-carbon transfer cycle in the body. Some studies suggest that DMG may have a role in enhancing immune responses and could act as an antioxidant.[7] However, clinical trials are limited, and results have been mixed.[13] Claims regarding its effectiveness for athletic performance, autism, and other conditions are not well-supported by scientific evidence.[13][14]

-

Diisopropylamine Dichloroacetate (DIPA): DIPA has been studied for its potential as a pyruvate dehydrogenase kinase 4 (PDK4) inhibitor.[15][16] This has led to research into its potential therapeutic use for metabolic disorders and in severe influenza.[15][16] In Japan, it has been marketed for the treatment of chronic liver conditions.[15] However, its safety profile for widespread use remains a concern, particularly given the mutagenicity data.[8][10][11]

Conclusion: A Pseudovitamin with Real Risks

The enduring controversy surrounding pangamic acid, or "this compound," serves as a critical case study in the importance of rigorous scientific validation for health claims. The substance fails to meet the scientific definition of a vitamin, as there is no evidence of it being an essential nutrient or having a corresponding deficiency disease.[1][6] Furthermore, the lack of a standard chemical identity for products sold as "pangamic acid" makes it impossible to conduct meaningful clinical research.[3][6]

For researchers, scientists, and drug development professionals, the story of pangamic acid underscores the necessity of evidence-based practice and the potential dangers of pseudoscientific claims. The documented mutagenicity of key components found in "this compound" formulations presents a clear and present health risk that outweighs any of its unproven benefits.[8][10][11] The scientific and regulatory consensus is clear: pangamic acid is not a vitamin and should not be considered a safe or effective dietary supplement.[1][3]

References

-

Wikipedia. Pangamic acid. [Link]

-

U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]

-

RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

G. D. E. (1982). Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound"). PubMed. [Link]

-

G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). Taylor & Francis Online. [Link]

-

G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid). PubMed. [Link]

-

International Society for Orthomolecular Medicine. Pangamic Acid. [Link]

-

G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). ResearchGate. [Link]

-

Wikipedia. Ernst T. Krebs. [Link]

-

Apricot Power. This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. [Link]

-

LookChem. Cas 11006-56-7,PANGAMIC ACID. [Link]

-

MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]

-

FAO AGRIS. Pangamic acid ("vitamin B-15"). [Link]

-

VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]

-

Labomat. (2021). Diisopropylamine dichloroacetate 105150 - Safety Data Sheet. [Link]

-

Journal of Orthomolecular Psychiatry. (1981). This compound A Review and Update. [Link]

-

RxList. Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

Wikipedia. Diisopropylamine dichloroacetate. [Link]

-

Memorial Sloan Kettering Cancer Center. (2022). Dimethylglycine. [Link]

-

PLOS. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. [Link]

-

PubMed Central. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. [Link]

-

National Institutes of Health. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. [Link]

Sources

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. isom.ca [isom.ca]

- 3. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]

- 4. Pangamic acid ("vitamin B-15") [agris.fao.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]

- 10. Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mskcc.org [mskcc.org]

- 14. Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 15. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza | PLOS One [journals.plos.org]

- 16. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]

Pangamic Acid (Vitamin B15): An In-depth Technical Guide to Its Botanical Sources and Distribution

Abstract

Pangamic acid, historically designated as vitamin B15, is a compound shrouded in both scientific interest and controversy. Originally isolated from apricot kernels, its precise chemical identity, nutritional necessity, and therapeutic claims have been subject to extensive debate. This technical guide provides an exhaustive review for researchers, scientists, and drug development professionals on the natural botanical sources and distribution of pangamic acid. It delves into the complex chemistry of what is referred to as "pangamic acid," outlines its prevalence in various plant species, presents detailed analytical methodologies for its extraction and quantification, and discusses the significant challenges and future directions in the study of this enigmatic molecule.

Introduction: The Pangamic Acid Enigma

Pangamic acid was first isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and his son, who named it for its purported ubiquitous presence in seeds (from "pan" meaning universal and "gamic" meaning seed).[1][2] They proposed a chemical structure of D-gluconodimethyl aminoacetic acid and marketed it as "this compound," claiming it was essential for cellular respiration and possessed various therapeutic benefits.[3][4]

However, the scientific and regulatory consensus has diverged significantly from these initial claims. Pangamic acid is not recognized as a vitamin by major regulatory bodies like the U.S. Food and Drug Administration (FDA), as there is no established dietary requirement or deficiency disease associated with its absence.[1][5] Furthermore, the term "pangamic acid" has been applied to a variety of chemical formulations, many of which do not match the originally proposed structure.[1][3] Commercially available products have been found to contain mixtures of substances including dimethylglycine (DMG), calcium gluconate, and diisopropylamine dichloroacetate, rather than a single, consistent compound.[3][4]

This guide will navigate the complexities surrounding pangamic acid, focusing on verifiable scientific data regarding its presence in the botanical world. The primary objective is to equip researchers with a foundational understanding of its sources and the analytical techniques required for its study, separating documented evidence from unsubstantiated claims.

Chemical Profile and Related Compounds

The identity of pangamic acid is not standardized.[3] The originally proposed structure was 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, an ester of dimethylglycine (DMG) and gluconic acid.[1][6]

-

N,N-Dimethylglycine (DMG): DMG is a derivative of the amino acid glycine and is a known intermediate in the metabolism of choline.[7][8] Much of the biological activity once attributed to pangamic acid is now believed to be due to DMG, which acts as a methyl donor in various biochemical pathways.[7][9]

-

Gluconic Acid: A mild organic acid naturally occurring in fruits, honey, and wine. It is the oxidized form of glucose.

-

Commercial Formulations: It is crucial for researchers to recognize that commercial "pangamic acid" or "B15" supplements are highly variable. Analysis has shown some samples to contain only lactose, while others contain potentially mutagenic compounds like diisopropylamine dichloroacetate mixed with sodium nitrite.[1]

Given this ambiguity, this guide will consider "pangamic acid" in its broadest sense, referring to DMG and its esters as reported in botanical sources.

Natural Botanical Sources and Distribution

Despite the controversy over its chemical identity, pangamic acid (or its components) has been reported in a variety of plant-based foods, particularly in the seeds and kernels of plants.[1][6] The term "pangamic" itself was chosen to reflect this widespread distribution in seeds.[1]

Primary Botanical Sources

The most frequently cited natural sources of pangamic acid are concentrated in seeds and grains, where it may play a role in metabolic processes during germination.

| Botanical Source | Common Name | Plant Part | Notes |

| Prunus armeniaca | Apricot | Kernel (Seed) | The original source of isolation.[3][6] Bitter apricot kernels are also a significant source of the cyanogenic glycoside amygdalin.[10] |

| Oryza sativa | Brown Rice | Bran, Whole Grain | Consistently listed as a primary source.[3][11][12] |

| Hordeum vulgare | Barley | Grain | Contains various bioactive compounds alongside reported B15.[13] |

| Cucurbita pepo | Pumpkin | Seeds | A commonly cited source in nutritional literature.[11][12][14] |

| Sesamum indicum | Sesame | Seeds | Rich in oils and various vitamins, including purported B15.[11][12][14] |

| Helianthus annuus | Sunflower | Seeds | Another oilseed frequently mentioned as a source.[11][12] |

| Brewer's Yeast | Saccharomyces cerevisiae | - | A well-known source for many B vitamins and related compounds.[14] |

| Cicer arietinum | Chickpea | Seed | A 1983 study identified a principle with pangamic acid-like activity.[15] |

Distribution Patterns

The concentration of pangamic acid appears highest in the germ and bran of grains, which are the most metabolically active parts of the seed. This distribution is logical if the compound serves as a methyl donor or is involved in respiratory metabolism, processes vital for a developing plant embryo. However, quantitative data across a wide range of botanicals is scarce and often lacks the rigor of modern analytical validation.[5][16] Much of the available information is qualitative or derived from older, less specific analytical methods.

Methodologies for Botanical Analysis

The lack of a certified reference standard and the variable nature of "pangamic acid" present significant analytical challenges.[5][16] However, modern chromatographic and spectrometric techniques can be adapted to identify and quantify its key components, primarily DMG, in botanical matrices.

Extraction of Pangamic Acid and its Components

The extraction protocol must be optimized to efficiently recover these polar compounds from a complex plant matrix while ensuring their stability.[17]

Step-by-Step Protocol: General Extraction from Seeds/Grains

-

Sample Preparation: Obtain a representative sample of the botanical material. Mill the seeds, grains, or lyophilized plant tissue into a fine, homogenous powder (e.g., 40-60 mesh) to maximize surface area for extraction.

-

Defatting (for high-lipid samples): For oil-rich seeds like pumpkin or sunflower, a pre-extraction step with a non-polar solvent is critical.

-

a. Weigh 10 g of the powdered sample into a flask.

-

b. Add 50 mL of n-hexane and sonicate for 20 minutes at room temperature.

-

c. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

-

d. Repeat the hexane wash two more times to ensure complete removal of lipids.

-

e. Allow the defatted plant material to air-dry completely in a fume hood.

-

-

Polar Extraction:

-

a. Transfer the defatted powder to a new flask.

-

b. Add 100 mL of 70% ethanol (or methanol) acidified with 0.1% formic acid. The acidic modifier helps to protonate the analytes, improving their stability and solubility.[18]

-

c. Agitate the mixture on an orbital shaker at 150 rpm for 2 hours at 40°C. Alternatively, use ultrasound-assisted extraction for 30 minutes.

-

d. Centrifuge the mixture at 4000 rpm for 15 minutes.

-

-

Concentration and Reconstitution:

-

a. Decant the supernatant into a round-bottom flask.

-

b. Concentrate the extract to near dryness using a rotary evaporator with the water bath set to 45°C.

-

c. Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the initial mobile phase to be used for chromatographic analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

d. Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.

-

Analytical Workflow & Quantification

The most reliable approach for quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[19][20]

Caption: Workflow for Pangamic Acid (DMG) Analysis in Botanicals.

Step-by-Step Protocol: LC-MS/MS Quantification of Dimethylglycine (DMG)

-